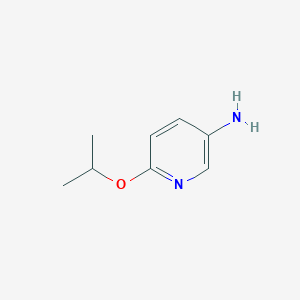

6-(Propan-2-yloxy)pyridin-3-amine

Description

The exact mass of the compound 6-(Propan-2-yloxy)pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Propan-2-yloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Propan-2-yloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOGVKFSKSGQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300233 | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-36-2 | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine (CAS Number: 52025-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is a key heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amino group and an isopropoxy moiety on a pyridine core, renders it a valuable intermediate in the synthesis of a diverse range of biologically active molecules. The aminopyridine scaffold is a well-established pharmacophore, particularly in the design of kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 52025-36-2 | |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Brown to black liquid | |

| Storage Temperature | 2-8°C, protect from light | |

| Predicted XlogP | 1.3 |

Synthesis and Purification

The synthesis of 6-(Propan-2-yloxy)pyridin-3-amine is typically achieved through a two-step process starting from a readily available substituted pyridine. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor followed by the reduction of a nitro group.

Logical Workflow for Synthesis

Physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Propan-2-yloxy)pyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine (CAS: 52025-36-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple data sheet, offering insights into the structural rationale for the observed properties and presenting robust, validated protocols for their experimental determination. Key parameters including basicity (pKa), lipophilicity (logP), and solubility are discussed in detail, supported by predictive data and comparisons to analogous structures. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering scientists to effectively utilize this scaffold in the synthesis and optimization of novel chemical entities.

Chemical Identity and Strategic Importance

Compound Overview

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is an amino-substituted pyridine derivative. The presence of a basic amino group, a pyridine core common in bioactive molecules, and a lipophilic isopropoxy moiety makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its successful application, influencing everything from reaction kinetics and purification strategies to the pharmacokinetic and pharmacodynamic behavior of its derivatives.

-

IUPAC Name: 6-(Propan-2-yloxy)pyridin-3-amine

-

Synonyms: 6-Isopropoxypyridin-3-amine

-

CAS Number: 52025-36-2[1]

-

Molecular Formula: C₈H₁₂N₂O[2]

-

Chemical Structure:

Core Physicochemical Properties: Data and Expert Analysis

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for 6-(Propan-2-yloxy)pyridin-3-amine are summarized below, followed by an expert discussion on the structural basis for these characteristics.

| Property | Value / Description | Source |

| Molecular Weight | 152.19 g/mol | Calculated |

| Monoisotopic Mass | 152.09496 Da | PubChem[2] |

| Predicted XlogP | 1.3 | PubChem[2] |

| Predicted pKa | ~6.0 - 6.5 (for the pyridinium ion) | Inferred |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO); limited aqueous solubility. | Inferred |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

Basicity (pKa): A Tale of Two Nitrogens

The structure of 6-(Propan-2-yloxy)pyridin-3-amine features two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the exocyclic amino group.

-

Primary Site of Protonation: The lone pair of the ring nitrogen is more basic and is the primary site of protonation. The lone pair on the amino group is significantly less basic due to delocalization into the electron-deficient pyridine ring, a common feature in aminopyridines.

-

Influence of the Isopropoxy Group: The isopropoxy group at the 6-position is a moderate electron-donating group (EDG) via resonance. It donates electron density into the π-system of the pyridine ring. This increased electron density makes the ring nitrogen more nucleophilic and thus more basic. For context, the pKa of the conjugate acid of pyridine is 5.23, while that of 3-aminopyridine is approximately 6.04[3][4]. The additional electron-donating effect of the isopropoxy group is expected to further increase the basicity, leading to a predicted pKa in the range of 6.0-6.5. This enhanced basicity is a critical factor in designing salt formation strategies for downstream drug candidates.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which strongly correlates with its ability to cross biological membranes.

-

Interpretation of Predicted XlogP: The predicted XlogP value of 1.3 indicates that the compound has a balanced hydrophilic-lipophilic character[2]. It is moderately lipophilic, suggesting it is likely to have good membrane permeability, a desirable trait in drug discovery. The isopropoxy group contributes significantly to this lipophilicity compared to a smaller methoxy group.

Solubility Profile

Solubility is a gatekeeper property for oral bioavailability and formulation. While quantitative data is not publicly available, a qualitative assessment can be made.

-

Structural Rationale: The molecule's solubility is governed by a balance of competing factors. The polar amino group and the pyridine nitrogen can form hydrogen bonds with water, promoting aqueous solubility. Conversely, the aromatic core and the isopropyl group are hydrophobic and favor solubility in organic solvents. The methoxy group on a similar pyridine structure is noted to enhance solubility[5]. We anticipate that 6-(Propan-2-yloxy)pyridin-3-amine will be readily soluble in polar organic solvents like methanol, ethanol, and DMSO, but will exhibit limited solubility in water.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reliable data, the following standardized protocols are recommended. These methods include internal checks and system suitability criteria, making them self-validating.

Protocol for pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant, allowing for the precise determination of the pKa.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The calibration curve slope must be between 95-105% for the data to be valid.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 6-(Propan-2-yloxy)pyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/80% Water) to ensure complete dissolution.

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence point.

Sources

A Technical Guide to the Structural Analysis of 6-(Propan-2-yloxy)pyridin-3-amine for Pharmaceutical Research

Abstract: This technical guide provides a comprehensive framework for the structural analysis of 6-(Propan-2-yloxy)pyridin-3-amine (CAS 52025-36-2), a heterocyclic building block of increasing importance in medicinal chemistry and drug development.[1] The aminopyridine scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapeutics.[2] This document offers an in-depth exploration of the essential analytical techniques required for unambiguous structure confirmation and purity assessment. It is designed for researchers, analytical scientists, and drug development professionals who handle, characterize, or utilize this compound in their workflows. The guide integrates established analytical principles with practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring scientific integrity and reproducibility.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's physical properties and handling requirements is the foundation of any successful research endeavor. 6-(Propan-2-yloxy)pyridin-3-amine is typically a brown to black liquid under standard conditions and requires refrigerated storage to maintain its integrity.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52025-36-2 | [1][4] |

| Molecular Formula | C₈H₁₂N₂O | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Appearance | Brown to black liquid | [3] |

| Storage | 2-8°C, protect from light |[3] |

GHS Hazard and Safety Information

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.[3][6] Adherence to safety protocols is critical to mitigate risks.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation |[3][6] |

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

Synthetic Context: A Note on Purity

The most common synthetic route to 6-(Propan-2-yloxy)pyridin-3-amine involves the reduction of the corresponding nitro compound, 2-isopropoxy-5-nitropyridine.[10] This synthetic history is crucial for the analytical chemist, as it informs the potential impurity profile. Key impurities could include residual starting material or incompletely reduced intermediates. A multi-technique analytical approach is therefore essential for confirming not only the identity but also the purity of the final compound.

Core Methodologies for Structural Elucidation

The unambiguous structural confirmation of 6-(Propan-2-yloxy)pyridin-3-amine relies on the synergistic application of several spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Caption: A typical workflow for the complete structural elucidation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are necessary for a complete assignment.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of 6-(Propan-2-yloxy)pyridin-3-amine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[11]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer.

3.1.1 ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 6.8 - 7.2 | Doublet (d) | 1H | Aromatic proton ortho to ether |

| H-b | 6.5 - 6.9 | Doublet of Doublets (dd) | 1H | Aromatic proton between N and amine |

| H-c | 7.5 - 7.8 | Doublet (d) | 1H | Aromatic proton ortho to amine |

| H-d | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) protons |

| H-e | 4.8 - 5.4 | Septet (sept) | 1H | Isopropoxy methine (-CH) |

| H-f | 1.2 - 1.4 | Doublet (d) | 6H | Isopropoxy methyl (-CH₃) protons |

3.1.2 ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For 6-(Propan-2-yloxy)pyridin-3-amine, eight distinct signals are expected.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbons | Predicted δ (ppm) | Assignment |

|---|---|---|

| C1-C5 | 110 - 160 | 5 distinct aromatic carbons of the pyridine ring |

| C6 | 65 - 75 | Isopropoxy methine carbon (-CH) |

| C7, C8 | 20 - 25 | 2 equivalent isopropoxy methyl carbons (-CH₃) |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

The mass analyzer should be scanned over a range that includes the expected molecular ion, for instance, m/z 100-300.

Data Interpretation: The primary goal is to identify the molecular ion peak. For 6-(Propan-2-yloxy)pyridin-3-amine (C₈H₁₂N₂O), the expected monoisotopic mass is 152.09 Da.[5] In positive mode ESI-MS, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 153.10.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.10224 | 131.7 |

| [M+Na]⁺ | 175.08418 | 139.4 |

| [M-H]⁻ | 151.08768 | 133.9 |

Data sourced from PubChemLite, calculated using CCSbase.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid 6-(Propan-2-yloxy)pyridin-3-amine sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically generate the final absorbance spectrum.

Data Interpretation: The IR spectrum will confirm the presence of the primary amine, the aromatic ring, and the ether linkage.

Table 6: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | [12] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | [13] |

| 2980 - 2850 | C-H Aliphatic Stretch | Isopropoxy Group | [14] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | [12] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | [15] |

| 1335 - 1250 | C-N Aromatic Stretch | Aryl Amine | [12] |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |[12] |

Application in Drug Discovery: A Versatile Scaffold

The structural features of 6-(Propan-2-yloxy)pyridin-3-amine make it a highly valuable scaffold in medicinal chemistry. The 3-amino group and the pyridine ring nitrogen can serve as critical hydrogen bond donors and acceptors, respectively, enabling interaction with the hinge region of many protein kinases.[2] The isopropoxy group at the 6-position provides a lipophilic handle that can be modified to tune solubility and pharmacokinetic properties, while the remainder of the ring serves as a rigid core for building out further substitutions to explore structure-activity relationships (SAR).

Caption: Role of the title compound as a scaffold in a drug discovery workflow.

Conclusion

The structural analysis of 6-(Propan-2-yloxy)pyridin-3-amine requires a meticulous, multi-faceted approach. While NMR spectroscopy provides the definitive map of the C-H framework, it must be corroborated by mass spectrometry to confirm molecular weight and infrared spectroscopy to verify the presence of key functional groups. This integrated analytical strategy is indispensable for ensuring the identity, purity, and quality of this key intermediate, thereby upholding the standards of scientific rigor required in modern pharmaceutical research and development.

References

-

PubChem. (n.d.). 6-(Propan-2-yloxy)pyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Propan-2-yl)pyridin-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(propan-2-yloxy)pyridin-3-amine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(propan-2-yloxy)pyridazin-3-amine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

-

SWGDRUG.org. (2017). N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

-

PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

-

MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [amp.chemicalbook.com]

- 4. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [chemicalbook.com]

- 5. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. opcw.org [opcw.org]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 11. swgdrug.org [swgdrug.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Pyridine [webbook.nist.gov]

- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chimia.ch [chimia.ch]

A Technical Guide to the Spectral Analysis of 6-Isopropoxypyridin-3-amine

This document provides a comprehensive technical overview of the key analytical techniques used to characterize the molecular structure of 6-isopropoxypyridin-3-amine. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights into the interpretation of its spectral data. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just data, but the causal reasoning behind the expected spectral outcomes.

Molecular Structure and Spectroscopic Overview

6-Isopropoxypyridin-3-amine is a substituted pyridine derivative featuring an isopropoxy group at the 6-position and an amine group at the 3-position. This unique arrangement of electron-donating groups on the pyridine ring dictates its chemical properties and, consequently, its spectral signature. Understanding this signature is paramount for confirming its identity, purity, and behavior in chemical reactions.

The following sections will detail the expected data from ¹H NMR, ¹³C NMR, MS, and IR analyses, complete with step-by-step protocols for data acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For 6-isopropoxypyridin-3-amine, ¹H and ¹³C NMR provide unambiguous confirmation of the proton and carbon frameworks, respectively.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.75 | d | ~2.5 | 1H | H-2 |

| ~6.95 | dd | ~8.5, 2.5 | 1H | H-4 |

| ~6.50 | d | ~8.5 | 1H | H-5 |

| ~5.20 | sept | ~6.2 | 1H | -CH(CH₃)₂ |

| ~3.60 | br s | - | 2H | -NH₂ |

| ~1.30 | d | ~6.2 | 6H | -CH(CH₃)₂ |

Causality and Interpretation:

-

Aromatic Protons (H-2, H-4, H-5): The pyridine ring protons exhibit a characteristic splitting pattern. The H-2 proton is a doublet due to coupling with H-4 (a meta-coupling, hence the small J value). The H-4 proton is a doublet of doublets, as it is coupled to both H-5 (ortho-coupling, larger J value) and H-2 (meta-coupling). The H-5 proton appears as a doublet due to its ortho-coupling with H-4. The electron-donating isopropoxy and amino groups shield the ring protons, shifting them upfield compared to unsubstituted pyridine.

-

Isopropoxy Group: The methine proton (-CH) appears as a septet, being split by the six equivalent methyl protons. Conversely, the six methyl protons (-CH₃) appear as a single doublet, all being split by the single methine proton. This classic "septet-doublet" pattern is a hallmark of an isopropoxy group.

-

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-6 |

| ~140.0 | C-2 |

| ~138.5 | C-3 |

| ~120.0 | C-4 |

| ~110.0 | C-5 |

| ~68.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Causality and Interpretation:

-

Pyridine Carbons: The carbon atoms of the pyridine ring are spread over a wide range. The C-6 carbon, directly attached to the electronegative oxygen of the isopropoxy group, is the most downfield (deshielded). The C-3 carbon, bonded to the nitrogen of the amine group, is also significantly downfield. The chemical shifts of aromatic carbons are sensitive to the electronic effects of substituents.[2]

-

Isopropoxy Carbons: The methine carbon (-CH) is observed around 68 ppm, while the equivalent methyl carbons (-CH₃) appear much further upfield at approximately 22 ppm, which is typical for aliphatic carbons.[1]

Experimental Protocol for NMR Data Acquisition

This protocol is a self-validating system designed for acquiring high-quality NMR data for 6-isopropoxypyridin-3-amine.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 6-isopropoxypyridin-3-amine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts, particularly for the -NH₂ protons.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Employ an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to ensure a good signal-to-noise ratio.[4]

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to 0-200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Use an exponential window function to improve the signal-to-noise ratio.

-

Perform phase and baseline corrections manually to ensure accurate integration and peak picking.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

| m/z (mass-to-charge) | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 151 | Moderate | [M - CH₃]⁺ |

| 124 | High | [M - C₃H₆]⁺ |

| 94 | Moderate | [M - C₃H₆ - NCH₂]⁺ |

Causality and Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 166, corresponding to the molecular weight of C₉H₁₄N₂O. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.[1]

-

Fragmentation Pattern: The most common fragmentation pathways involve the isopropoxy group.

-

Loss of a methyl radical (•CH₃) from the isopropyl group results in a fragment at m/z 151.

-

A significant peak is expected at m/z 124, corresponding to the loss of propene (C₃H₆) via a McLafferty-type rearrangement, resulting in a 6-hydroxypyridin-3-amine radical cation.

-

Further fragmentation of the pyridine ring can lead to smaller fragments, such as the one observed at m/z 94.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a GC inlet.

-

Use a standard electron ionization energy of 70 eV. This energy level provides reproducible fragmentation patterns.[4]

-

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-300).

-

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 6-isopropoxypyridin-3-amine under EI-MS.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2980-2960 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) and C=C/C=N ring stretching |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 1250-1020 | Strong | C-O stretch (ether) |

Causality and Interpretation:

-

N-H Vibrations: As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[5][6] A strong N-H bending (scissoring) vibration is also expected around 1620 cm⁻¹.[5]

-

C-H Vibrations: Sharp peaks for aromatic C-H stretches will appear just above 3000 cm⁻¹, while strong absorptions for the aliphatic C-H bonds of the isopropoxy group will be just below 3000 cm⁻¹.

-

Ring and Other Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1620-1450 cm⁻¹ region. A strong absorption corresponding to the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[5] The C-O stretch of the isopropoxy ether linkage will produce a strong band in the 1250-1020 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 or 32 scans to obtain a high-quality spectrum.[4]

-

Conclusion

The structural elucidation of 6-isopropoxypyridin-3-amine is reliably achieved through a combination of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns related to the isopropoxy substituent. Finally, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups—the primary amine and the ether linkage. The integrated application of these techniques, guided by the principles outlined in this guide, ensures a confident and thorough characterization of this important chemical entity.

References

- The Royal Society of Chemistry. Supplementary Info.

- Wiley-VCH. (2007). Supporting Information.

- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- University of California, Davis. IR Spectroscopy Tutorial: Amines.

- MDPI. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- BenchChem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.

- BLD Pharm. 405103-02-8 | 6-Isopropylpyridin-3-amine.

- Illinois State University. Infrared Spectroscopy.

- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

- Chemistry LibreTexts. Spectroscopy of Amines. (2024).

Sources

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 6-(Propan-2-yloxy)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is a substituted aminopyridine that has emerged as a valuable building block in medicinal chemistry. The aminopyridine moiety is a common feature in a wide range of biologically active compounds, including numerous kinase inhibitors developed for targeted cancer therapies.[1][2] The strategic placement of a nucleophilic amino group and a tunable isopropoxy group on the pyridine ring makes this compound a versatile synthon for constructing complex molecular architectures, often through robust methodologies like palladium-catalyzed cross-coupling reactions.[3]

However, its utility in synthesis is matched by a significant hazard profile. As a highly toxic and irritating substance, the safe handling of 6-(Propan-2-yloxy)pyridin-3-amine is paramount to ensuring researcher safety and experimental integrity. This guide moves beyond generic safety data sheets to provide a detailed, field-proven framework for managing this chemical in a research and development setting. It is structured to explain the causality behind safety protocols, empowering scientists to build self-validating systems of safe laboratory practice.

Section 1: Comprehensive Hazard Analysis and Risk Mitigation

A thorough understanding of a compound's intrinsic hazards is the foundation of safe handling. 6-(Propan-2-yloxy)pyridin-3-amine presents multiple acute and chronic risks that necessitate stringent controls.

Toxicological Profile

The primary danger of this compound lies in its high acute toxicity via multiple routes of exposure. It is classified under GHS as Acute Toxicity, Category 3 for oral, dermal, and inhalation routes. This classification indicates that even small quantities can be toxic if swallowed, inhaled, or absorbed through the skin. Furthermore, it may cause damage to unspecified organs through prolonged or repeated exposure (Specific Target Organ Toxicity - Repeated Exposure, Category 2).

The compound is also a significant irritant, classified as causing serious eye irritation (Category 2A) and skin irritation (Category 2). Inhalation may also lead to respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| STOT: Specific Target Organ Toxicity |

Physicochemical Hazards

While not highly flammable, 6-(Propan-2-yloxy)pyridin-3-amine is combustible. A critical, often overlooked hazard is its potential to form explosive mixtures with air upon intense heating. Its vapors are heavier than air and can spread along floors, potentially reaching distant ignition sources. For the solid form, if finely distributed and whirled up, a dust explosion potential may be assumed.

Risk Assessment Workflow

Before any new project or procedure involving this compound, a formal risk assessment is mandatory. The following workflow should be adopted to ensure all hazards are identified and controlled.

Caption: Risk assessment workflow for handling hazardous compounds.

Section 2: Key Physicochemical Properties

Understanding the physical properties of 6-(Propan-2-yloxy)pyridin-3-amine is crucial for designing safe handling procedures. Its melting point is particularly noteworthy, as it suggests the compound may be encountered as a low-melting solid or a liquid, depending on ambient laboratory conditions.

| Property | Value | Source |

| CAS Number | 52025-36-2 | [4][5][6] |

| Molecular Formula | C₈H₁₂N₂O | [7] |

| Molecular Weight | 152.19 g/mol | [7] |

| Appearance | Brown to black liquid or solid | [4] |

| Melting Point | 60 - 63 °C (140 - 145 °F) | |

| Boiling Point | 248 °C (478 °F) |

The relatively low melting point necessitates a handling protocol that can accommodate both solid and liquid phases. If handled as a solid, care must be taken to avoid generating dust. If handled as a liquid, its vapor pressure, while not high, still presents an inhalation risk due to the compound's high toxicity.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to protection, prioritizing engineering controls, is essential. This follows the established hierarchy of controls to minimize reliance on human behavior alone.

Caption: Hierarchy of controls, prioritizing engineering solutions.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of 6-(Propan-2-yloxy)pyridin-3-amine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of toxic dust or vapors.

-

Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn at all times when handling this compound.

-

Hand Protection: Wear robust chemical-resistant gloves. Standard nitrile gloves may offer splash protection but should be changed immediately upon contamination. For extended handling, consider double-gloving or using thicker gloves like neoprene.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[8] Goggles protect against splashes, while the face shield provides an additional barrier for the entire face.

-

Body Protection: A flame-retardant lab coat is essential. An additional chemical-resistant apron should be worn when handling larger quantities or when there is a significant risk of splashes.[8]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

Section 4: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems, where the "why" behind each step reinforces safe practice.

SOP: Weighing and Aliquoting

-

Preparation: Don all required PPE. Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Container: Place a clean, tared secondary container (e.g., a beaker) on the analytical balance inside the fume hood.

-

Dispensing: Carefully open the main container. Using a clean spatula or pipette, transfer the approximate required amount of the compound into a smaller, sealable vial (the primary container). Avoid generating dust by making slow, deliberate movements. If the compound is liquid, use a pipette.

-

Weighing: Seal the primary container. Remove it from the balance, then place the sealed primary container on the balance to obtain the precise weight. This "weighing by difference" method prevents contamination of the balance with a highly toxic substance.

-

Cleanup: Tightly seal the main stock bottle. Wipe down the spatula/pipette with a solvent-moistened cloth (e.g., ethanol) inside the hood, disposing of the cloth into a designated solid hazardous waste container.

SOP: Solution Preparation

-

Setup: In the fume hood, place a stir plate and a flask appropriately sized for the final solution volume.

-

Solvent Addition: Add the desired solvent to the flask first. This minimizes the risk of splashing the neat, toxic compound.

-

Compound Addition: Carefully add the pre-weighed 6-(Propan-2-yloxy)pyridin-3-amine to the solvent in the flask.

-

Dissolution: Add a magnetic stir bar and begin stirring. If necessary, gently warm the solution, but do not heat aggressively to avoid creating vapors. Ensure the flask is loosely capped or equipped with a drying tube to prevent pressure buildup.

-

Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container for storage or immediate use.

Section 5: Storage and Chemical Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C.[4][9] The storage location should be a designated, locked cabinet for toxic chemicals to restrict access to authorized personnel only.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][10] The amine group is basic and will react exothermically with strong acids. As an amine, it can also react with aldehydes, ketones, and epoxides.[8] These incompatibilities are rooted in the nucleophilic nature of the amino group and its potential for oxidation.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Small Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10] |

| Fire | Evacuate the lab. Use a dry chemical, CO₂, or water spray extinguisher. Firefighters must wear self-contained breathing apparatus and full protective clothing.[10] |

Section 7: Waste Management and Decontamination

All waste streams containing 6-(Propan-2-yloxy)pyridin-3-amine are considered hazardous.

-

Waste Disposal: Dispose of all solid and liquid waste in clearly labeled, sealed hazardous waste containers. Do not mix with incompatible waste streams. Arrange for disposal via an approved waste disposal plant.

-

Decontamination: Decontaminate all glassware by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. After the initial solvent rinse, glassware can be washed with soap and water. Decontaminate work surfaces in the fume hood by wiping with a solvent-moistened towel, disposing of the towel as solid hazardous waste.

Conclusion

6-(Propan-2-yloxy)pyridin-3-amine is a potent tool for drug discovery, but its utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical properties with robust engineering controls, stringent PPE protocols, and detailed standard operating procedures, researchers can handle this compound safely and effectively. The principles outlined in this guide—risk assessment, control implementation, and emergency preparedness—form a comprehensive safety system that protects the most valuable asset in any laboratory: the scientist.

References

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [amp.chemicalbook.com]

- 5. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

Discovery and history of 6-(Propan-2-yloxy)pyridin-3-amine

An In-depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-(Propan-2-yloxy)pyridin-3-amine, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amine and an isopropoxy group on a pyridine core, renders it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of 6-(Propan-2-yloxy)pyridin-3-amine, with a particular focus on its role in modern drug discovery and development. Detailed experimental protocols and an exploration of the broader significance of the aminopyridine scaffold are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Overview

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, belongs to the versatile class of aminopyridine derivatives. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including a significant number of kinase inhibitors[1]. The unique electronic properties and structural rigidity of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, make it an ideal scaffold for interacting with various biological targets. The isopropoxy group at the 6-position can influence the compound's lipophilicity, metabolic stability, and overall physicochemical profile, making it a key feature for fine-tuning the properties of drug candidates.

This guide will delve into the historical context of this compound's synthesis and explore its applications as a foundational element in the construction of novel therapeutics.

Synthesis and Mechanistic Insights

The primary and most efficient synthesis of 6-(Propan-2-yloxy)pyridin-3-amine involves the reduction of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-isopropoxy-5-nitropyridine as a readily accessible starting material. The core transformation is the reduction of the nitro group to an amine, a fundamental and well-understood reaction in organic synthesis.

Synthetic Workflow Diagram

Caption: Synthetic route to 6-(Propan-2-yloxy)pyridin-3-amine.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the reduction of nitropyridines[2].

Reaction: Reduction of 2-Isopropoxy-5-nitropyridine

Materials:

-

2-Isopropoxy-5-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve 2-isopropoxy-5-nitropyridine in methanol.

-

Carefully add 10% Palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature (20°C) for 6 hours under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield 6-(Propan-2-yloxy)pyridin-3-amine as a brown oil, which may solidify upon standing. The product is often obtained in quantitative yield[2].

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Hydrogen Source: Hydrogen gas is the reducing agent, and maintaining a positive pressure ensures the reaction proceeds to completion.

-

Filtration: Celite is used as a filter aid to effectively remove the fine particles of the palladium catalyst from the reaction mixture.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine is provided in the table below.

| Property | Value | Source |

| CAS Number | 52025-36-2 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₂O | [6] |

| Molecular Weight | 152.19 g/mol | [6] |

| Appearance | Brown oil/solid | [2] |

| SMILES | CC(C)OC1=NC=C(C=C1)N | [6] |

| InChI | InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | [6] |

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-(Propan-2-yloxy)pyridin-3-amine lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases[1]. The amino group of 6-(Propan-2-yloxy)pyridin-3-amine can be readily functionalized through reactions such as amide bond formation or cross-coupling reactions to introduce functionalities that target specific kinases.

Central Nervous System (CNS) Agents

Aminopyridine derivatives have shown promise as modulators of neuronal targets. For instance, analogs have been investigated for imaging aggregated α-synuclein in Parkinson's disease[7] and as ligands for nicotinic acetylcholine receptors (nAChRs)[8]. The isopropoxy group can enhance brain penetration by increasing lipophilicity, making this scaffold attractive for CNS drug discovery.

Antiviral Agents

The aminopyridine scaffold has been incorporated into potent antiviral agents. Notably, derivatives of a related 6-aminopyrazolo[3,4-b]pyridine have been developed as HIV-1 non-nucleoside reverse transcriptase inhibitors[9]. This highlights the potential of functionalized aminopyridines in the development of novel antiviral therapies.

Conclusion

6-(Propan-2-yloxy)pyridin-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the proven utility of the aminopyridine scaffold, makes it an attractive starting material for the discovery of novel therapeutics. The strategic placement of the amino and isopropoxy groups provides a platform for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers in the field of drug development.

References

-

PubChem. 6-(propan-2-yloxy)pyridin-3-amine. Available from: [Link]

-

Dana Bioscience. 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine 5g. Available from: [Link]

- Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

-

ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

-

National Center for Biotechnology Information. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Available from: [Link]

-

ACS Publications. Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor with Improved Potency against Key Mutant Viruses. Available from: [Link]

-

MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [chemicalbook.com]

- 5. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [amp.chemicalbook.com]

- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Preamble: Unveiling the Potential of a Privileged Scaffold

An In-depth Technical Guide to the Potential Research Areas of 6-Isopropoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] These simple, low molecular weight scaffolds offer a versatile template for crafting molecules with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3] This guide delves into the untapped potential of a specific, yet underexplored, aminopyridine derivative: 6-isopropoxypyridin-3-amine .

While direct literature on 6-isopropoxypyridin-3-amine is sparse, its structural components—a 3-aminopyridine core and a 6-isopropoxy substituent—provide a strong foundation for predicting its chemical reactivity and exploring its potential in drug discovery and materials science. This document serves as a forward-looking technical guide, synthesizing data from analogous compounds to illuminate promising research avenues. We will explore its synthetic accessibility, predict its reactivity in key transformations, and propose novel research directions in medicinal chemistry and beyond.

Core Molecular Attributes of 6-Isopropoxypyridin-3-amine

A thorough understanding of the physicochemical properties of 6-isopropoxypyridin-3-amine is fundamental to designing synthetic strategies and interpreting biological data.

| Property | Value | Reference(s) |

| CAS Number | 52025-36-2 | [4] |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.19 g/mol | [4] |

| IUPAC Name | 6-(propan-2-yloxy)pyridin-3-amine | [4] |

| LogP | 1.14 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Purity | Typically >98% from commercial suppliers | [4] |

The presence of both a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the pyridine nitrogen, the amine nitrogen, and the ether oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, a key feature for binding to biological targets.

Synthetic Accessibility and Key Transformations

The synthetic tractability of a molecule is a critical factor in its potential for research and development. 6-Isopropoxypyridin-3-amine can be synthesized through several plausible routes, and its functional groups are amenable to a range of important chemical transformations.

Proposed Synthesis of the Core Scaffold

A logical synthetic approach to 6-isopropoxypyridin-3-amine would likely start from a readily available substituted pyridine, such as 6-chloropyridin-3-amine.

Experimental Protocol: Synthesis of 6-Isopropoxypyridin-3-amine via Nucleophilic Aromatic Substitution

-

Materials: 6-chloropyridin-3-amine, sodium isopropoxide, isopropanol, anhydrous N,N-dimethylformamide (DMF), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF, add 6-chloropyridin-3-amine (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-isopropoxypyridin-3-amine.

-

Predicted Reactivity and Potential Derivatizations

The true potential of 6-isopropoxypyridin-3-amine lies in its ability to serve as a versatile building block for more complex molecules. The primary amine at the 3-position is a key handle for derivatization.

Diagram: Key Derivatization Strategies for 6-Isopropoxypyridin-3-amine

Caption: Potential derivatization pathways for 6-isopropoxypyridin-3-amine.

Potential Research Area: Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, modulators of nicotinic acetylcholine receptors, and agents targeting neglected tropical diseases.[5][6][7]

Kinase Inhibitors for Oncology

The 3-aminopyridine core is a known hinge-binding motif for many protein kinases.[8] By analogy to compounds like Palbociclib, which contains a substituted aminopyridine, 6-isopropoxypyridin-3-amine could serve as a starting point for the development of novel kinase inhibitors.

Proposed Research Workflow: Development of Novel Kinase Inhibitors

-

Library Synthesis: Synthesize a library of derivatives by reacting 6-isopropoxypyridin-3-amine with a diverse set of building blocks via the reactions outlined in the diagram above.

-

Kinase Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., CDKs, EGFR, VEGFR).

-

Hit-to-Lead Optimization: For active compounds, perform structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vitro and In Vivo Testing: Evaluate promising lead compounds in cell-based assays and animal models of cancer.

Diagram: Kinase Inhibitor Development Workflow

Caption: A typical workflow for the development of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

While the primary amine is the most reactive site for many reactions, the pyridine ring itself can be further functionalized. If a halogen were present, for example at the 5-position, Suzuki-Miyaura coupling would be a powerful tool.

-

Materials: Halogenated 6-isopropoxypyridin-3-amine derivative, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water), round-bottom flask, reflux condenser.

-

Procedure:

-

To a degassed mixture of the halogenated pyridine (1.0 equivalent), arylboronic acid (1.5 equivalents), and base (2.0 equivalents) in the solvent system, add the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Agents for Neglected Tropical Diseases (NTDs)

Aminopyridine-containing compounds have shown promise in the development of drugs against NTDs like Leishmaniasis and Chagas disease.[5] The isopropoxy group may favorably modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for developing effective oral therapies for these diseases.

Potential Research Area: Materials Science

The applications of pyridine derivatives extend beyond medicine into the realm of materials science. The electron-rich nature of the pyridine ring and the coordinating ability of the nitrogen atoms make them interesting candidates for various applications.

Organic Light-Emitting Diodes (OLEDs)

Pyridine-based molecules are often used as ligands in metal complexes for OLEDs. The isopropoxy group can influence the electronic properties and solubility of such complexes, potentially leading to new materials with improved performance.

Ligands for Catalysis

The nitrogen atoms in 6-isopropoxypyridin-3-amine can coordinate to metal centers, making it a potential ligand for various catalytic transformations. The steric bulk of the isopropoxy group could influence the selectivity of such catalysts.

Conclusion and Future Outlook

6-Isopropoxypyridin-3-amine represents a largely unexplored chemical entity with significant potential. By leveraging the vast body of research on analogous aminopyridine scaffolds, researchers can rationally design and synthesize novel derivatives with a high probability of interesting biological or material properties. This guide provides a foundational framework for initiating such investigations, from fundamental synthesis and reactivity studies to targeted applications in drug discovery and materials science. The versatility of this scaffold, coupled with its synthetic accessibility, makes it a compelling starting point for innovation.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery.

- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

- PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- PubMed Central. (2019, July 9). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.

- BenchChem. (n.d.). An In-depth Technical Guide to Isopropyl 5,6-diaminonicotinate Derivatives and Their Potential Applications.

- BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.

- Fluorochem. (n.d.). 6-Isopropoxypyridin-3-amine.

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

- BenchChem. (n.d.). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Core: A Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(propan-2-yloxy)pyridin-3-amine scaffold has emerged as a privileged core structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique combination of a hydrogen bond-donating amine and a lipophilic isopropoxy group, attached to a pyridine ring, provides a versatile platform for designing potent and selective modulators of various biological targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 6-(propan-2-yloxy)pyridin-3-amine derivatives and their analogs. We will explore the causality behind synthetic strategies, dissect the nuances of SAR, and provide detailed experimental protocols for key methodologies, offering field-proven insights for researchers in drug discovery.

The Architectural Significance of the 6-Alkoxypyridin-3-amine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, and its substitution pattern dramatically influences its biological activity.[1] The 6-alkoxypyridin-3-amine scaffold, in particular, offers several strategic advantages:

-

Hinge-Binding Motif: The 3-amino group is a critical hydrogen bond donor, enabling potent interactions with the hinge region of many protein kinases. This interaction is a hallmark of numerous kinase inhibitors.[2][3]

-

Lipophilic Pocket Engagement: The 6-isopropoxy group provides a degree of lipophilicity, allowing for favorable interactions with hydrophobic pockets within the target protein. The branched nature of the isopropyl group can also impart conformational rigidity, which can be advantageous for binding affinity.

-

Tunable Physicochemical Properties: The alkoxy group at the 6-position can be readily modified to modulate solubility, metabolic stability, and other pharmacokinetic properties.

-

Vectors for Synthetic Elaboration: The pyridine ring and the amino group serve as versatile handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 6-(propan-2-yloxy)pyridin-3-amine and its derivatives often involves a multi-step approach, with the choice of route depending on the desired final compound and the availability of starting materials. A common and efficient strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by reduction of a nitro group.

Synthesis of the Core Scaffold: 6-(Propan-2-yloxy)pyridin-3-amine

A representative synthesis of the core scaffold is outlined below. This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Experimental Protocol: Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine

Materials:

-

2,6-Dichloropyridine

-

Sodium isopropoxide

-

Isopropyl alcohol

-

Nitric acid

-

Sulfuric acid

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Chloro-6-isopropoxypyridine

-

To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous isopropyl alcohol, add sodium isopropoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-6-isopropoxypyridine.

Step 2: Synthesis of 2-Isopropoxy-5-nitropyridine

-

To a stirred solution of 2-chloro-6-isopropoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 2-isopropoxy-5-nitropyridine.

Step 3: Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine

-

To a suspension of 2-isopropoxy-5-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.

-

Concentrate the filtrate in vacuo.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-(propan-2-yloxy)pyridin-3-amine.

Diversification of the Scaffold: The Buchwald-Hartwig Amination